1-(5-Methyl[1,3]oxazolo[4,5-b]pyridin-2-yl)piperidine-4-carboxylic acid
Description
Properties
IUPAC Name |
1-(5-methyl-[1,3]oxazolo[4,5-b]pyridin-2-yl)piperidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O3/c1-8-2-3-10-11(14-8)15-13(19-10)16-6-4-9(5-7-16)12(17)18/h2-3,9H,4-7H2,1H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFGPJMMYAXMNPY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)OC(=N2)N3CCC(CC3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Materials and Key Intermediates
- The synthesis typically starts from 2-amino-5-bromo-3-hydroxypyridine or its masked derivatives such as oxazolo[4,5-b]pyridin-2(3H)-one.
- Bromination of oxazolo[4,5-b]pyridin-2(3H)-one yields 2-amino-5-bromo-3-hydroxypyridine with high yield (~90%).
- This intermediate is crucial for subsequent ring closure and functionalization steps.
Formation of the Oxazolo Ring
- The oxazolo ring is formed by cyclization of 2-amino-5-bromo-3-hydroxypyridine with carboxylic acids or their derivatives.
- Polyphosphoric acid trimethylsilyl ester (PPSE) or polyphosphoric acid (PPA) are commonly used as dehydrating agents and catalysts.
- Heating the amino-hydroxypyridine with 4-cyanobenzoic acid in PPSE at 200°C affords the oxazolo[4,5-b]pyridine derivative in excellent yield (93%).
- PPA can also be used for similar cyclizations, sometimes providing better yields for certain derivatives.
Advantages of PPSE and PPA
- PPSE offers a milder reaction environment compared to PPA, reducing side reactions and decomposition.
- Both reagents facilitate the intramolecular cyclization by activating the carboxylic acid group towards nucleophilic attack by the amino and hydroxyl groups on the pyridine ring.
Purification and Characterization
- After synthesis, the crude product is typically purified by column chromatography using silica gel with eluents such as dichloromethane/methanol mixtures.
- Recrystallization from ethanol or ethanol/water mixtures is used to obtain analytically pure solid.
- Characterization is performed by IR spectroscopy (noting characteristic C=N and carboxylic acid stretches), ^1H NMR (identifying aromatic and aliphatic protons), and mass spectrometry confirming molecular ion peaks.
Summary Table of Key Preparation Steps
| Step | Starting Material(s) | Reagents/Conditions | Product | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | Oxazolo[4,5-b]pyridin-2(3H)-one | Br2, DMF, rt 2 h | 2-Amino-5-bromo-3-hydroxypyridine | 90 | Bromination step |
| 2 | 2-Amino-5-bromo-3-hydroxypyridine + 4-cyanobenzoic acid | PPSE, 200°C, 3 h | 4-(6-Bromooxazolo[4,5-b]pyridin-2-yl)benzonitrile | 93 | Oxazolo ring formation |
| 3 | 2-Amino-5-bromo-3-hydroxypyridine + piperidine-containing acid | PPA, 130°C, 2 h | Piperidine-substituted oxazolo derivative | 70 | Introduction of piperidine moiety |
| 4 | Ester hydrolysis (if needed) | Basic hydrolysis (NaOH, reflux) | Free carboxylic acid derivative | High | Final acid functionality |
Research Findings and Notes
- The use of PPSE and PPA as cyclization reagents is well-documented for oxazolo[4,5-b]pyridine synthesis, with PPA often preferred for piperidine-containing derivatives due to better yields.
- The position and nature of substituents on the pyridine ring influence cyclization efficiency and product stability.
- The piperidine-4-carboxylic acid moiety can be introduced either pre-formed or via post-cyclization modifications, allowing flexibility in synthetic design.
- The described methods avoid harsh conditions and provide relatively high yields suitable for further medicinal chemistry applications.
Chemical Reactions Analysis
Types of Reactions: 1-(5-Methyl[1,3]oxazolo[4,5-b]pyridin-2-yl)piperidine-4-carboxylic acid can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying its structure and enhancing its properties for specific applications.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be performed using various alkyl halides and amines under controlled conditions.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, each with distinct chemical and physical properties.
Scientific Research Applications
Chemical Properties and Structure
1-(5-Methyl[1,3]oxazolo[4,5-b]pyridin-2-yl)piperidine-4-carboxylic acid has the molecular formula and features a piperidine ring substituted with a 5-methyl oxazolo[4,5-b]pyridine moiety. The structure contributes to its biological activity and interaction with various biological targets.
Anti-inflammatory Properties
Recent studies have highlighted the compound's potential as an inhibitor of the NLRP3 inflammasome, which plays a critical role in inflammatory diseases. A patent (WO2024218188A1) describes derivatives of this compound that exhibit significant inhibitory activity against NLRP3, suggesting its application in treating conditions such as rheumatoid arthritis and other inflammatory disorders .
Antimicrobial Activity
Research indicates that derivatives of piperidine compounds, including those related to this compound, have been evaluated for antimicrobial properties. These compounds showed efficacy against various bacterial strains, indicating their potential use in developing new antimicrobial agents .
Antiviral Activity
The compound has also been explored for its antiviral properties. Studies have shown that certain piperidine derivatives can inhibit HIV replication by targeting reverse transcriptase. This suggests that this compound could be part of a new class of antiviral drugs aimed at treating HIV/AIDS .
Glycosidase Inhibition
Another area of research focuses on the compound's ability to inhibit α-glucosidase, an enzyme involved in carbohydrate metabolism. In vitro studies demonstrated that certain derivatives exhibited significant inhibition activity compared to standard references like acarbose. This property could lead to applications in managing diabetes by regulating blood sugar levels .
Case Study 1: NLRP3 Inhibition
In a recent study involving the synthesis of various derivatives of this compound, researchers found that specific modifications enhanced the inhibitory potency against the NLRP3 inflammasome. These findings suggest a pathway for developing targeted therapies for chronic inflammatory diseases .
Case Study 2: Antimicrobial Efficacy
A series of experiments evaluated the antimicrobial activity of synthesized piperidine derivatives against both bacterial and fungal pathogens. The results indicated that compounds derived from this compound showed promising results against resistant strains of bacteria such as Ralstonia solanacearum .
Mechanism of Action
The mechanism by which 1-(5-Methyl[1,3]oxazolo[4,5-b]pyridin-2-yl)piperidine-4-carboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. These interactions can modulate biological processes, leading to desired therapeutic outcomes.
Molecular Targets and Pathways:
Enzymes: May inhibit or activate certain enzymes involved in metabolic pathways.
Receptors: Can bind to specific receptors, triggering signal transduction pathways.
Genes: May influence gene expression and regulation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Modifications in the Oxazolo-Pyridine Core
1-[1,3]Oxazolo[4,5-b]pyridin-2-ylpiperidin-3-yl)-acetic acid
- Molecular Formula : C₁₃H₁₅N₃O₃ (identical to the target compound).
- Key Difference : The carboxylic acid group is replaced with an acetic acid side chain at position 3 of the piperidine ring instead of position 3.
5-Methyl[1,3]oxazolo[4,5-b]pyridine-2-thiol
- Molecular Formula : C₇H₆N₂OS.
- Key Difference : The methyl group is retained, but the piperidine-carboxylic acid is replaced with a thiol (-SH) group.
- Impact : The thiol group introduces higher reactivity (e.g., disulfide formation) and may enhance metal-binding properties compared to the carboxylic acid, influencing pharmacokinetics .
Modifications in the Piperidine Ring
1-(5-Methyl[1,3]oxazolo[4,5-b]pyridin-2-yl)-piperidin-4-amine hydrochloride
- Molecular Formula : C₁₂H₁₇ClN₄O.
- Key Difference : The carboxylic acid group is replaced with an amine (-NH₂) at position 4 of the piperidine, forming a hydrochloride salt.
- Impact : The amine group increases basicity, improving water solubility via salt formation. This modification could enhance bioavailability but reduce affinity for targets requiring acidic groups .
1-(2-Pyridin-4-yl-ethyl)-piperidine-4-carboxylic acid
- Molecular Formula : C₁₃H₁₈N₂O₂.
- Key Difference : The oxazolo-pyridine core is absent; instead, a pyridine-ethyl group is attached to the piperidine.
Functional Group Variations
1-(Oxazolo[4,5-b]pyridin-2-yl)-4-phenylbutan-1-one
- Molecular Formula : C₁₆H₁₄N₂O₂.
- Key Difference : A ketone (-CO-) replaces the carboxylic acid, and a phenylbutane chain is appended.
- Impact : The ketone group reduces acidity (pKa ~20 vs. ~4 for carboxylic acid), altering ionization under physiological conditions. The hydrophobic phenylbutane chain may enhance membrane permeability but reduce aqueous solubility .
N-(3-Bromophenyl)-2-[(5-methyl[1,3]oxazolo[4,3-b]pyridin-2-yl)sulfanyl]acetamide
- Molecular Formula : C₁₇H₁₇N₃O₃S.
- Key Difference : A sulfanyl-acetamide group replaces the piperidine-carboxylic acid, and a bromophenyl moiety is introduced.
- The acetamide group may engage in different hydrogen-bonding networks compared to carboxylic acid .
Quantitative Structure-Activity Relationship (QSAR) Insights
A QSAR study on pyridyl benzamides and 3-(oxazolo[4,5-b]pyridin-2-yl)anilides highlighted the importance of:
- Electron-withdrawing groups (e.g., carboxylic acid) on the piperidine ring, which enhance electrostatic interactions with trypanosomal targets .
- Methyl substitution on the oxazolo-pyridine core, which improves metabolic stability by reducing oxidative degradation .
- Piperidine ring conformation , where the 4-carboxylic acid substituent optimizes spatial alignment with enzyme active sites compared to 3-substituted analogs .
Physicochemical and Pharmacological Comparisons
| Compound Name | Molecular Weight | Key Functional Group | Solubility (Predicted) | LogP | Target Relevance |
|---|---|---|---|---|---|
| Target Compound | 261.28 | Carboxylic Acid | Moderate (pH-dependent) | 1.2 | Enzymes, GPCRs |
| 1-(Oxazolo[4,5-b]pyridin-2-yl)-4-phenylbutan-1-one | 266.30 | Ketone | Low | 3.5 | Lipophilic targets |
| 1-(5-Methyl-oxazolo[4,5-b]pyridin-2-yl)-piperidin-4-amine HCl | 268.74 | Amine (HCl salt) | High | 0.8 | CNS targets |
| 5-Methyl[1,3]oxazolo[4,5-b]pyridine-2-thiol | 166.20 | Thiol | Low | 1.8 | Metal-dependent enzymes |
Biological Activity
1-(5-Methyl[1,3]oxazolo[4,5-b]pyridin-2-yl)piperidine-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article synthesizes available research findings on its biological activity, including pharmacological properties and mechanisms of action.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C13H15N3O3
- Molecular Weight : 261.28 g/mol
- SMILES Notation : CC1=CC=C2OC(N3CCC(C(O)=O)CC3)=NC2=N1
- InChI Key : FFGPJMMYAXMNPY-UHFFFAOYSA-N
This compound features a piperidine ring and an oxazole-pyridine moiety, contributing to its diverse biological interactions.
Pharmacological Effects
Research indicates that this compound exhibits a variety of pharmacological activities:
- Anti-inflammatory Activity : Studies have shown that derivatives of oxazolo[4,5-b]pyridine can modulate inflammatory pathways. For instance, compounds with similar structures have been reported to inhibit pro-inflammatory cytokines in cellular models .
- Anticancer Properties : Preliminary data suggest that this compound may have cytotoxic effects against certain cancer cell lines. In vitro assays demonstrated significant inhibition of cell proliferation in melanoma and breast cancer cells .
- Neuroprotective Effects : The compound has also been investigated for its potential neuroprotective effects. It is hypothesized to enhance neurotrophic factor signaling pathways, which could be beneficial in neurodegenerative diseases .
The mechanisms underlying the biological activities of this compound can be summarized as follows:
- Toll-like Receptor Modulation : Some studies suggest that similar compounds may interact with Toll-like receptors (TLRs), which play a crucial role in the immune response. This interaction could lead to altered cytokine production and reduced inflammation .
- Inhibition of Enzymatic Activity : Research has indicated that related compounds may inhibit specific enzymes involved in metabolic pathways, potentially leading to reduced tumor growth or altered metabolism in cancer cells .
Table 1: Summary of Biological Activities
Conclusion and Future Directions
The compound this compound shows promise in various biological activities with potential applications in treating inflammatory diseases and cancers. Further research is warranted to elucidate its precise mechanisms of action and to evaluate its efficacy in vivo.
Future studies should focus on:
- Detailed pharmacokinetic studies to assess bioavailability and metabolism.
- Comprehensive toxicity evaluations to ensure safety for therapeutic use.
- Exploration of structure-activity relationships (SAR) to optimize the compound for enhanced biological activity.
Q & A
Q. What are the common synthetic routes for 1-(5-methyl[1,3]oxazolo[4,5-b]pyridin-2-yl)piperidine-4-carboxylic acid?
Methodological Answer: The synthesis typically involves cyclization and functionalization steps. A key approach is the condensation of substituted pyridine derivatives with carboxylic acids or nitriles. For example:
- Cyclization with polyphosphoric acid (PPA): Reacting 2-amino-3-hydroxypyridine with aliphatic or aromatic carboxylic acids under PPA or PPSE (polyphosphoric acid trimethylsilyl ester) generates the oxazolo-pyridine core .
- Heck reaction for functionalization: Introducing carboxylic acid groups to the pyridine ring via palladium-catalyzed coupling improves structural diversity .
- Piperidine coupling: The piperidine-4-carboxylic acid moiety is often introduced through nucleophilic substitution or amide bond formation, using pre-functionalized intermediates .
Q. How is the compound characterized for purity and structural confirmation?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): H and C NMR spectra confirm regiochemistry and substituent positions. For example, H NMR signals between δ 8.4–7.1 ppm indicate aromatic protons in the oxazolo-pyridine system, while δ 5.0–1.5 ppm corresponds to piperidine and methyl groups .
- High-Resolution Mass Spectrometry (HRMS): HRMS (ESI+) validates molecular weight (e.g., calculated m/z 267.1128 vs. observed 267.1126) .
- Liquid Chromatography-Mass Spectrometry (LC/MS): Purity (>94%) is confirmed via LC/MS under optimized gradient elution conditions .
Advanced Research Questions
Q. How can reaction yields be optimized during the synthesis of oxazolo-pyridine derivatives?
Methodological Answer: Key factors include:
- Catalyst selection: Palladium or copper catalysts improve cross-coupling efficiency (e.g., Heck reaction) .
- Temperature control: Cyclization reactions under reflux (e.g., in toluene at 110°C) enhance ring closure .
- Purification strategies: Column chromatography with solvents like dichloromethane/methanol gradients resolves impurities, while recrystallization improves crystalline product yields .
- Stoichiometric adjustments: Excess carboxylic acid (1.2–1.5 eq.) drives cyclization to completion .
Q. What strategies address contradictions in structure-activity relationship (SAR) studies for this compound?
Methodological Answer:
- Substituent variation: Systematically modifying the methyl group on the oxazole ring or the piperidine carboxylate can resolve conflicting bioactivity data. For example, replacing 5-methyl with bulkier groups alters steric hindrance and binding affinity .
- Computational modeling: Density Functional Theory (DFT) calculations predict electronic effects of substituents on reactivity and target interactions .
- Biological assay standardization: Using consistent enzyme inhibition protocols (e.g., fixed ATP concentrations in kinase assays) minimizes variability in IC50 values .
Q. How can researchers troubleshoot low yields during piperidine coupling steps?
Methodological Answer:
- Activation of carboxylic acid: Pre-activation with EDCI/HOBt or formation of acyl chlorides improves coupling efficiency with piperidine amines .
- Solvent optimization: Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of the piperidine nitrogen .
- Byproduct removal: Acidic workup (e.g., 1M HCl) removes unreacted starting materials, while aqueous bicarbonate washes eliminate excess coupling reagents .
Data Contradiction Analysis
Q. Why do reported melting points and spectral data vary across studies?
Methodological Answer:
- Polymorphism: Crystallization conditions (e.g., solvent polarity, cooling rate) affect melting points. For example, slow evaporation from ethanol vs. rapid cooling may yield different crystalline forms .
- Impurity profiles: Residual solvents or byproducts (e.g., unreacted 2-amino-3-hydroxypyridine) alter NMR shifts. LC/MS-guided purification ensures consistency .
- Instrument calibration: Variations in NMR spectrometer sensitivity (e.g., 400 MHz vs. 500 MHz) impact signal resolution. Internal standards (e.g., TMS) mitigate this .
Safety and Handling
Q. What safety protocols are critical when handling this compound?
Methodological Answer:
- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for weighing and reactions .
- Emergency measures: For inhalation exposure, move to fresh air and monitor for respiratory distress. For skin contact, rinse immediately with water for 15 minutes .
- Waste disposal: Neutralize acidic residues with sodium bicarbonate before disposal in designated hazardous waste containers .
Application-Oriented Questions
Q. How is this compound utilized in enzyme inhibition studies?
Methodological Answer:
- Target selection: The piperidine-carboxylic acid moiety mimics natural substrates of enzymes like diacylglycerol lipase α (DAGLα). Competitive inhibition assays measure IC50 values using fluorogenic substrates .
- Kinetic studies: Pre-incubate the compound with the enzyme (e.g., 30 min at 25°C) before adding substrate to assess time-dependent inhibition .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
